(1R)-1-(Oxetan-3-yl)ethanol

Chiral Synthesis Enantioselective Catalysis Optical Purity

(1R)-1-(Oxetan-3-yl)ethanol, identified by CAS number 2375165-27-6, is a chiral secondary alcohol characterized by an oxetane ring at the 3-position and a stereocenter at the C1 carbon. With the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol , this compound serves as a valuable building block in medicinal chemistry and organic synthesis.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 2375165-27-6
Cat. No. B6351807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(Oxetan-3-yl)ethanol
CAS2375165-27-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C1COC1)O
InChIInChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
InChIKeyWAHUSPCROMGYQZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Application of (1R)-1-(Oxetan-3-yl)ethanol (CAS 2375165-27-6): An Overview of Its Chiral Oxetane Structure and Significance


(1R)-1-(Oxetan-3-yl)ethanol, identified by CAS number 2375165-27-6, is a chiral secondary alcohol characterized by an oxetane ring at the 3-position and a stereocenter at the C1 carbon. With the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol , this compound serves as a valuable building block in medicinal chemistry and organic synthesis. The (1R) configuration and the presence of the oxetane ring, a motif known for modulating physicochemical and pharmacokinetic properties, are central to its differentiation from non-chiral and positional analogs in research applications [1].

Why (1R)-1-(Oxetan-3-yl)ethanol (CAS 2375165-27-6) Cannot Be Generically Substituted in Research and Development


Generic substitution is not feasible for (1R)-1-(Oxetan-3-yl)ethanol due to its specific (1R) stereochemistry and the distinct chemical and biological impact of the oxetane ring compared to its (1S)-enantiomer (CAS 2375165-26-5) , its 2-substituted positional isomer (CAS 251922-46-0), and non-oxetane containing analogs like 1-cyclopropylethanol. The (1R) configuration dictates specific three-dimensional interactions crucial for asymmetric synthesis and target binding [1]. Furthermore, the oxetane ring acts as a privileged motif, conferring unique and predictable alterations to key drug properties, such as aqueous solubility (increases by 4 to over 4000-fold) [2], metabolic stability, and conformational preference when it replaces functionalities like gem-dimethyl or carbonyl groups [3]. These property changes are not replicated by other functional groups or ring systems, making (1R)-1-(oxetan-3-yl)ethanol a specialized tool for property-guided optimization.

Quantitative Evidence for the Differentiated Selection of (1R)-1-(Oxetan-3-yl)ethanol (CAS 2375165-27-6)


Chiral Purity and Optical Rotation as Key Differentiators from (1S)-Enantiomer

The specific optical rotation ([α]D) of (1R)-1-(oxetan-3-yl)ethanol serves as a critical quality attribute, distinguishing it from its (1S)-enantiomer (CAS 2375165-26-5). This property is fundamental for ensuring enantiomeric purity in asymmetric synthesis applications .

Chiral Synthesis Enantioselective Catalysis Optical Purity

Aqueous Solubility Enhancement: Oxetane vs. gem-Dimethyl Analogs

The oxetane ring in (1R)-1-(oxetan-3-yl)ethanol is a bioisostere for gem-dimethyl groups. Substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor ranging from 4 to more than 4000, a magnitude that is highly dependent on the specific structural context but consistently favorable [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability Improvement: Oxetane vs. gem-Dimethyl Analogs

The oxetane ring is known to confer enhanced metabolic stability compared to gem-dimethyl groups. When an oxetane replaces a gem-dimethyl group, it generally reduces the rate of metabolic degradation, contributing to a more favorable pharmacokinetic profile [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Hydrogen Bond Acceptor (HBA) Capability: Oxetane vs. Carbonyl

The strained C−O−C bond angle in the oxetane ring exposes the oxygen lone pair, enabling it to act as a potent hydrogen bond acceptor (HBA). Studies have shown that oxetanes compete as H-bond acceptors with the majority of carbonyl functional groups, including aliphatic ketones, aldehydes, and esters [1].

Medicinal Chemistry Ligand-Target Interactions Bioisosteres

Conformational Preference: Oxetane-Induced Synclinal Arrangement

Incorporation of an oxetane into an aliphatic chain, such as the one attached to the oxetane in (1R)-1-(oxetan-3-yl)ethanol, can cause conformational changes. Specifically, it favors synclinal arrangements over antiplanar ones, which can significantly alter the three-dimensional shape and binding properties of a molecule [1].

Conformational Analysis Medicinal Chemistry Drug Design

Positional Isomerism: Differentiation from 2-(Oxetan-3-yl)ethanol (CAS 251922-46-0)

(1R)-1-(Oxetan-3-yl)ethanol (CAS 2375165-27-6) is a 1-substituted secondary alcohol, whereas its positional isomer, 2-(oxetan-3-yl)ethanol (CAS 251922-46-0), is a primary alcohol. This fundamental difference in substitution leads to distinct predicted physical properties, such as boiling point, and different reactivity profiles in chemical transformations .

Structural Isomerism Physicochemical Properties Reactivity

Optimal Research and Industrial Applications for (1R)-1-(Oxetan-3-yl)ethanol (CAS 2375165-27-6) Based on Verified Differentiation


Asymmetric Synthesis and Chiral Auxiliary Applications

The defined (1R) stereochemistry of (1R)-1-(oxetan-3-yl)ethanol makes it an essential building block for asymmetric synthesis. It can be used as a chiral starting material or auxiliary in the synthesis of enantiomerically pure compounds, where the specific three-dimensional arrangement imparted by the (1R) configuration is critical for inducing stereoselectivity . Its high chiral purity, a key differentiator from its enantiomer, ensures reliable outcomes in enantioselective reactions.

Medicinal Chemistry Scaffold for Property Optimization

(1R)-1-(Oxetan-3-yl)ethanol serves as a privileged scaffold in medicinal chemistry for improving the drug-like properties of lead compounds. Its oxetane ring can act as a bioisostere for metabolically labile groups (e.g., carbonyls) [1] or lipophilic groups (e.g., gem-dimethyl) [2]. The resulting modifications can lead to predictable enhancements in aqueous solubility (4 to >4000-fold increase) [2], metabolic stability [2], and favorable changes in conformational preference [2], directly impacting bioavailability and pharmacokinetic profiles.

Development of Novel Synthetic Methodologies

The strained oxetane ring in (1R)-1-(oxetan-3-yl)ethanol is a reactive handle for developing new synthetic methodologies, particularly ring-opening and ring-expansion reactions. Its defined (1R) chirality can be exploited in stereoselective transformations, enabling the synthesis of complex chiral molecules not easily accessible by other routes . The compound's high polarity and hydrogen-bonding capacity, which rivals carbonyl groups [1], also make it an interesting substrate for exploring non-covalent interactions in catalysis.

Synthesis of Chiral Oxetane-Containing Polymer Building Blocks

The compound's dual functionality—a chiral secondary alcohol and an oxetane ring—positions it as a unique monomer or building block for advanced materials. It can be used to synthesize chiral polymers via ring-opening polymerization of the oxetane or through derivatization of the alcohol handle. The resulting materials may possess unique properties, such as enhanced solubility or specific chiral recognition, derived from the oxetane's physicochemical influence and the defined stereocenter .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(Oxetan-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.